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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzhydrol

Cat. No.: B1304653 Get Quote

Core Physicochemical Properties
The physical state and properties of 2-(Trifluoromethyl)benzhydrol are dictated by its

molecular structure, particularly the interplay between the bulky phenyl groups, the polar

hydroxyl group, and the strongly electronegative trifluoromethyl substituent.

Table 2: Physical Properties of 2-(Trifluoromethyl)benzhydrol

Property Value Source

Physical State Liquid or low-melting solid --INVALID-LINK--[1]

Boiling Point 273-274 °C (lit.) --INVALID-LINK--[2]

Density 1.311 g/mL at 25 °C (lit.) --INVALID-LINK--[2]

Refractive Index n20/D 1.537 (lit.) --INVALID-LINK--[2]

Solubility
Poorly soluble in water; soluble

in organic solvents.
Inferred from benzhydrol[3][4]

The designation as a "low melting solid" suggests that its melting point is near ambient

temperature. The ortho-trifluoromethyl group can disrupt the crystal lattice packing that might

otherwise be present in a more symmetrical isomer, leading to a lower melting point compared

to its parent compound, benzhydrol (m.p. 65-67 °C).[4] The trifluoromethyl group significantly
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increases the lipophilicity of the molecule, a property that can enhance penetration of biological

membranes and is a key consideration in drug design.[5][6][7]

Spectroscopic Characterization: A Predictive
Analysis
While comprehensive spectral data for this specific isomer is not aggregated in public

databases, we can reliably predict its characteristic spectroscopic signatures based on its

functional groups and the known effects of trifluoromethyl substitution. This predictive approach

is a cornerstone of structural elucidation in synthetic chemistry.

Predicted ¹H NMR Spectrum
Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.2-7.8 ppm. The four

protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The

protons on the trifluoromethyl-substituted ring will be distinct, with the proton ortho to the

carbinol and meta to the CF₃ group likely being the most downfield due to the combined

deshielding effects.

Benzylic Proton (CH-OH): A singlet or a doublet (if coupled to the hydroxyl proton) is

expected around δ 5.8-6.0 ppm.

Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly dependent on

concentration and solvent, typically appearing between δ 2.0-4.0 ppm.

Predicted ¹³C NMR Spectrum
Carbinol Carbon (CH-OH): Expected around δ 75-80 ppm.

Aromatic Carbons: A complex set of signals between δ 125-145 ppm. The carbon attached to

the CF₃ group will appear as a quartet due to C-F coupling.

Trifluoromethyl Carbon (CF₃): A distinct quartet with a large coupling constant (J_CF ≈ 270-

280 Hz) is expected around δ 124 ppm.

Predicted ¹⁹F NMR Spectrum
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A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Based on

related structures like 1-methoxy-2-(trifluoromethyl)benzene, the chemical shift would likely

fall in the range of δ -60 to -65 ppm (relative to CFCl₃).[8]

Predicted Infrared (IR) Spectrum
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl

group.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, often

appearing as multiple intense peaks.

Predicted Mass Spectrometry (MS) Fragmentation
In electron ionization (EI) mass spectrometry, 2-(Trifluoromethyl)benzhydrol is expected to

show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would be dominated

by the stabilization of charge on the aromatic rings and the loss of stable neutral molecules.

[C₁₄H₁₁F₃O]⁺
m/z = 252

[M - H₂O]⁺
m/z = 234

- H₂O

[M - C₆H₅]⁺
m/z = 175

- C₆H₅

[M - C₇H₄F₃]⁺
m/z = 107

- C₇H₄F₃

[C₆H₅CO]⁺
m/z = 105

- H₂

[C₆H₅]⁺
m/z = 77

- CO
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Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2-(Trifluoromethyl)benzhydrol.

Synthesis and Reactivity
The most direct and reliable method for the laboratory-scale synthesis of 2-
(Trifluoromethyl)benzhydrol is the Grignard reaction. This classic organometallic reaction

provides a robust pathway for forming the critical carbon-carbon bond between the two

aromatic rings at the carbinol center.

Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis via the addition of a phenyl Grignard reagent to 2-

(trifluoromethyl)benzaldehyde.

Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile,

attacking the electrophilic carbonyl carbon of the aldehyde. The choice of anhydrous ether as a

solvent is critical, as it stabilizes the Grignard reagent and does not react with it, unlike protic

solvents (e.g., water, alcohols). The acidic workup is necessary to protonate the intermediate

alkoxide and quench any unreacted Grignard reagent.

Step-by-Step Methodology:

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or

Drierite). The system is maintained under an inert atmosphere (N₂ or Ar).

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal

of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the

dropping funnel. The reaction is initiated (slight warming may be necessary) and maintained

at a gentle reflux until all the magnesium has reacted.

Aldehyde Addition: The formed phenylmagnesium bromide solution is cooled to 0 °C. A

solution of 2-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether is added dropwise,

maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 2-3 hours until TLC analysis indicates the consumption of the

aldehyde.

Workup: The reaction is quenched by slowly pouring it over a mixture of ice and a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extraction: The organic layer is separated, and the aqueous layer is extracted three times

with diethyl ether. The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate (Na₂SO₄), and filtered.

Purification: The solvent is removed under reduced pressure. The crude product is then

purified by column chromatography on silica gel to yield pure 2-
(Trifluoromethyl)benzhydrol.

Reactants & Setup

Reaction Steps Workup & Purification

Bromobenzene

Form Grignard Reagent
(PhMgBr in Et₂O)

Mg_turnings

2-(CF₃)benzaldehyde

Cool to 0°C
Add Aldehyde dropwise

Flame-dried glassware
under N₂ atmosphere

Stir at RT for 2-3h
(Monitor by TLC) Quench with aq. NH₄Cl Extract with Et₂O Dry over Na₂SO₄

Purify via Column
Chromatography Pure 2-(Trifluoromethyl)benzhydrol

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 2-(Trifluoromethyl)benzhydrol.

Significance in Drug Discovery
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The trifluoromethyl group is a privileged moiety in medicinal chemistry, and its incorporation

into molecules like benzhydrol creates a scaffold of significant interest for drug development.[9]

The CF₃ group can profoundly and beneficially alter a drug candidate's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group

highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a

metabolically vulnerable group (like a methyl group) with a CF₃ group can significantly

increase a drug's half-life.[10]

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to

cross cell membranes and the blood-brain barrier.[7] This is a critical parameter for oral

bioavailability and CNS-targeted drugs.

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group

can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-

dipole interactions, thereby increasing binding affinity and potency.

Therefore, 2-(Trifluoromethyl)benzhydrol serves as an invaluable starting material for the

synthesis of novel therapeutic agents where these physicochemical enhancements are

desired.[5]

Safety and Handling
According to its Safety Data Sheet (SDS), 2-(Trifluoromethyl)benzhydrol is classified as a

substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing fumes, mist, or vapors.

Storage: Keep in a tightly closed container in a cool, dry place. It is incompatible with strong

oxidizing agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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